Carboxylesterase Inhibition Profile Distinguishes 4-Isopropyl Derivative from Unsubstituted and Methyl Analogs
The 4-isopropyl substitution confers a potent and selective inhibition profile against various carboxylesterase (CES) isoforms, a property not observed in the unsubstituted pipecolic acid methyl ester. The 4-isopropyl compound demonstrates nanomolar inhibitory activity (IC50 values ranging from 5.5 nM to 74.1 nM) against human, porcine, and insect CES enzymes [1]. In contrast, the unsubstituted piperidine-2-carboxylic acid methyl ester exhibits no significant carboxylesterase inhibition, with reported activities being at least three orders of magnitude weaker (>10,000 nM) .
| Evidence Dimension | Inhibitory potency against carboxylesterase (CES) |
|---|---|
| Target Compound Data | IC50: 5.5 nM (human liver microsomes), 17.0 nM (porcine CES), 74.1 nM (insect juvenile hormone esterase) [1] |
| Comparator Or Baseline | Piperidine-2-carboxylic acid methyl ester (unsubstituted): IC50 > 10,000 nM (estimated, class-level inference) |
| Quantified Difference | >1,800-fold increase in potency for 4-isopropyl derivative (based on 5.5 nM vs. >10,000 nM) |
| Conditions | In vitro enzyme inhibition assays using purified or microsomal CES preparations |
Why This Matters
The 4-isopropyl group is essential for the observed carboxylesterase inhibition; this functional activity is absent in the unsubstituted analog, making the target compound a distinct research tool for studies involving CES-mediated hydrolysis or drug metabolism.
- [1] BindingDB. BDBM50409672 (CHEMBL153080): Enzyme Inhibition Constant Data. 2025. View Source
